molecular formula C11H14N4O4 B1452135 5-Morpholino-2-nitrobenzenecarbohydrazide CAS No. 1135283-85-0

5-Morpholino-2-nitrobenzenecarbohydrazide

Cat. No. B1452135
M. Wt: 266.25 g/mol
InChI Key: ARFAVAPJERRSMQ-UHFFFAOYSA-N
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Description

5-Morpholino-2-nitrobenzenecarbohydrazide is a chemical compound with the molecular formula C11H14N4O4 and a molecular weight of 266.2533 g/mol . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of morpholines, such as 5-Morpholino-2-nitrobenzenecarbohydrazide, has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Morpholino-2-nitrobenzenecarbohydrazide are not fully detailed in the search results. The molecular formula is C11H14N4O4 and the molecular weight is 266.2533 g/mol .

Scientific Research Applications

  • Field : Proteomics Research

    • Application : 5-Morpholino-2-nitrobenzenecarbohydrazide is a specialty product used in proteomics research .
  • Field : Synthetic Nucleic Acids Research

    • Application : Morpholino nucleic acids (MNAs), which include 5-Morpholino-2-nitrobenzenecarbohydrazide, are highly modified nucleic acids used in antisense oligonucleotide (ASO) research and therapies . Their presumed mechanism of action is to sterically block RNA splicing or translation, by binding to their RNA complement .

Safety And Hazards

5-Morpholino-2-nitrobenzenecarbohydrazide is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory tract irritation) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Morpholinos, including potentially 5-Morpholino-2-nitrobenzenecarbohydrazide, are seen as powerful tools in gene therapy research and development . They offer researchers a straightforward means of identifying the consequences of the absence of the function of a single gene product in fundamental biological research or target validation, as well as significant possibilities as therapeutic molecules for a range of therapeutic areas .

properties

IUPAC Name

5-morpholin-4-yl-2-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c12-13-11(16)9-7-8(1-2-10(9)15(17)18)14-3-5-19-6-4-14/h1-2,7H,3-6,12H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFAVAPJERRSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Morpholino-2-nitrobenzenecarbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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